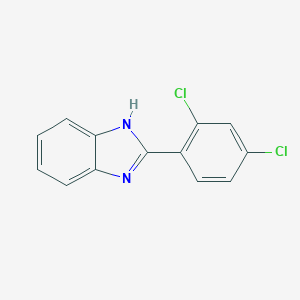

2-(2,4-dichlorophenyl)-1H-benzimidazole

説明

2-(2,4-dichlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of the 2,4-dichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the risk of side reactions.

化学反応の分析

Types of Reactions

2-(2,4-dichlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents.

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

科学的研究の応用

2-(2,4-dichlorophenyl)-1H-benzimidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antifungal, antiviral, and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

類似化合物との比較

2-(2,4-dichlorophenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

- 2-(2,4-difluorophenyl)-1H-benzimidazole

- 2-(2,4-dibromophenyl)-1H-benzimidazole

- 2-(2,4-dimethylphenyl)-1H-benzimidazole

Uniqueness

The presence of the 2,4-dichlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced stability and increased biological activity. This makes it a valuable compound for various applications in scientific research and industry.

生物活性

2-(2,4-Dichlorophenyl)-1H-benzimidazole (2-(2,4-DCP)-BIM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound by examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

2-(2,4-DCP)-BIM is a heterocyclic compound characterized by a benzimidazole core substituted with a dichlorophenyl group. Its molecular formula is C₁₃H₈Cl₂N₂. The synthesis typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under reflux conditions in a suitable solvent such as ethanol. This reaction forms the benzimidazole ring through the interaction of amine and aldehyde functional groups .

The biological activity of 2-(2,4-DCP)-BIM can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that 2-(2,4-DCP)-BIM exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these activities have been reported at approximately 8 μg/mL against Staphylococcus aureus and 64 μg/mL against Candida albicans .

- Anticancer Properties : The compound has shown potential in targeting specific cancer cell signaling pathways, exhibiting antiproliferative effects in various cancer cell lines. For instance, it demonstrated significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .

- Enzyme Inhibition : Preliminary studies suggest that 2-(2,4-DCP)-BIM may inhibit certain kinases involved in various biological processes. This inhibition could lead to therapeutic applications in diseases associated with dysregulated enzyme activity .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including 2-(2,4-DCP)-BIM. The results indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were compared with standard antibiotics, demonstrating superior effectiveness against resistant strains .

| Pathogen | MIC (μg/mL) | Standard (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | Amikacin (16) |

| Streptococcus faecalis | 4 | Amikacin (8) |

| Candida albicans | 64 | Griseofulvin (500) |

Anticancer Activity

In vivo studies have shown that 2-(2,4-DCP)-BIM significantly suppresses tumor growth in animal models. Flow cytometry analyses indicated that this compound accelerates apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives highlights how modifications to the core structure influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of chlorine atoms enhances the lipophilicity and bioactivity of the compound.

- Positioning of Functional Groups : Variations in the positioning of substituents can lead to different pharmacological profiles.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1H-benzimidazole | Core structure similar | Basic form without substitutions |

| 5-Methyl-2-(phenyl)-1H-benzimidazole | Contains a methyl group | Exhibits different biological activities |

| 2-(3-Nitrophenyl)-1H-benzimidazole | Different nitro substitution | Potentially different interaction profiles |

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXAMYFMLSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299208 | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-79-7 | |

| Record name | 14225-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole?

A1: this compound is a compound synthesized by reacting ο-phenylenediamine with 2,4-dichlorobenzaldehyde in ethanol under reflux. [] The molecule exhibits a non-planar structure, with a dihedral angle of 42.00° (15) observed between the benzimidazole ring system and the substituted benzene ring. [] While the abstract doesn't provide the molecular formula and weight, these can be deduced from the structure:

Q2: How does the crystal structure of this compound influence its properties?

A2: The crystal structure reveals intermolecular N—H⋯N interactions between adjacent molecules. [] These hydrogen bonding interactions contribute to the compound's packing in the solid state and may influence its melting point, solubility, and stability. Further research on solubility, stability under various conditions, and polymorphism would provide a more detailed understanding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。